molecular formula C10H14O3 B592598 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene CAS No. 1859-22-9

1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene

Cat. No.: B592598
CAS No.: 1859-22-9
M. Wt: 182.219
InChI Key: QVGJPFJLAOGTLJ-NXEZZACHSA-N
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Description

Contextualization of Spiroacetals and Dispiro Systems in Organic Synthesis

Spiroacetals are prevalent motifs in a vast array of natural products, including pheromones, antibiotics, and marine toxins. amazonaws.com Their rigidified three-dimensional structures are often crucial for their biological activity, making them attractive targets for organic synthesis. The synthesis of these molecules presents considerable challenges, particularly in controlling the stereochemistry at the spirocyclic center. Dispiro systems, such as the one found in 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene, add another layer of complexity, demanding sophisticated synthetic strategies to achieve the desired architecture.

Unique Structural Features and Topological Chirality of this compound

The structure of this compound is defined by its dispiro[4.1.4.2]tridecane core, which consists of two five-membered rings and one six-membered ring. The presence of three oxygen atoms within this framework, along with a double bond in the six-membered ring, imparts specific conformational preferences and reactivity to the molecule.

A key feature of many spiro compounds is the potential for chirality, even in the absence of traditional chiral centers. This can arise from the spatial arrangement of the rings, leading to what is known as axial or planar chirality. In the case of this compound, the specific substitution pattern and the twist of the ring systems can result in topological chirality, a fascinating aspect of molecular stereochemistry where the connectivity of the atoms dictates the molecule's handedness. The constrained nature of the fused ring system can lead to distinct, non-superimposable mirror images.

PropertyValue
Molecular FormulaC₁₀H₁₄O₃
Molecular Weight182.22 g/mol
CAS Number1859-22-9
IUPAC NameThis compound

Historical Development of Synthetic Approaches to Spiroacetal Architectures

The synthesis of spiroacetals has evolved significantly over the decades. Early methods often relied on acid-catalyzed cyclization of dihydroxy ketones or their synthetic equivalents. These reactions typically proceed under thermodynamic control, favoring the formation of the most stable spiroacetal isomer.

More contemporary approaches have focused on developing stereoselective methods to access specific isomers. These include substrate-controlled reactions, where existing stereocenters in the starting material direct the formation of the new spirocyclic center, and catalyst-controlled reactions, which employ chiral catalysts to induce enantioselectivity. A documented synthesis of this compound involves the purification of a reaction mixture by column chromatography, yielding the compound as a colorless solid. amazonaws.com This suggests that modern purification techniques are essential in isolating this specific dispiroacetal from potential side products. The synthesis starts from 5-hydroxymethyl-2-furaldehyde and proceeds through several steps to yield the target molecule with a 46% yield in the final purification step. amazonaws.com

Research Significance and Academic Trajectory of Complex Polycyclic Ethers

Complex polycyclic ethers, a class to which this compound belongs, are of significant interest to the academic and industrial research communities. Their rigid scaffolds and diverse functionalities make them valuable building blocks in medicinal chemistry and materials science. The study of their synthesis pushes the boundaries of synthetic methodology and deepens our understanding of reaction mechanisms and stereocontrol. Furthermore, the unique electronic and conformational properties of these molecules make them interesting candidates for studies in supramolecular chemistry and as probes for biological systems. The academic trajectory in this field continues to focus on the development of more efficient and selective synthetic routes to access a wider variety of complex polycyclic ethers with novel architectures and functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6,8-trioxadispiro[4.1.47.25]tridec-12-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-9(11-7-1)5-6-10(13-9)4-2-8-12-10/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGJPFJLAOGTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C=CC3(O2)CCCO3)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716995
Record name 1,6,8-Trioxadispiro[4.1.4~7~.2~5~]tridec-12-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21711-17-1
Record name 1,6,8-Trioxadispiro[4.1.4~7~.2~5~]tridec-12-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Stereochemical Control in the Synthesis of 1,6,8 Trioxa Dispiro 4.1.4.2 Tridec 12 Ene

Mechanistic Pathways of Spiroacetal Formation

The formation of the 1,6,8-trioxadispiro[4.1.4.2]tridecane core proceeds through the acid-catalyzed cyclization of a suitable acyclic precursor, typically a dihydroxy ketone or a related derivative. This process involves a cascade of intramolecular reactions leading to the thermodynamically or kinetically favored spiroacetal isomer.

Proposed Intermediates and Transition States

The generally accepted mechanism for spiroacetal formation commences with the protonation of the keto group in the acyclic precursor, enhancing its electrophilicity. This is followed by the intramolecular attack of a distal hydroxyl group to form a hemiacetal intermediate. Subsequent protonation of the remaining hydroxyl group and elimination of a water molecule generates a key oxocarbenium ion intermediate. The final and often stereodetermining step involves the intramolecular trapping of this oxocarbenium ion by the second hydroxyl group to furnish the spirocyclic system.

The transition states leading to the various possible stereoisomers are of crucial importance. Their relative energies are influenced by a combination of steric and stereoelectronic effects. For instance, the anomeric effect, which favors the axial orientation of an oxygen substituent on a tetrahydropyran (B127337) ring, plays a significant role in stabilizing certain transition states and, consequently, the final products. Computational studies on related spiroacetal systems have provided valuable insights into the geometries and energies of these transient species, aiding in the prediction of reaction outcomes.

Role of Substrate Conformation in Cyclization Outcomes

The pre-existing conformation of the acyclic precursor significantly influences the stereochemical outcome of the spirocyclization. The spatial arrangement of the reacting functional groups—the ketone and the two hydroxyls—in the transition state dictates which diastereomer is preferentially formed. A substrate that is pre-organized into a conformation that minimizes the energy of the transition state for the formation of a specific isomer will lead to higher diastereoselectivity.

For instance, in the synthesis of related bis-spiroketal systems, the use of tethers to constrain the conformation of the precursor has been shown to be an effective strategy for controlling the stereochemical outcome. nih.gov This "spacer-mediated" approach can enforce a specific geometry on the molecule, thereby directing the cyclization towards a desired, even thermodynamically less favored, isomer. The rigidity and length of such tethers are critical parameters that can be fine-tuned to achieve the desired stereocontrol.

Stereocontrol Strategies for Dispiroacetal Construction

The presence of multiple stereocenters in 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene necessitates the use of sophisticated stereocontrol strategies. These can be broadly categorized into diastereoselective approaches in precursor preparation, substrate-controlled stereoselectivity, and reagent-controlled transformations.

Diastereoselective Approaches in Precursor Preparation

For example, the synthesis of a related 6-azadispiro[4.1.4.2]tridecane system involved a 1,3-dipolar cycloaddition reaction to construct the core structure with defined stereochemistry. mdpi.comresearchgate.netresearchgate.netnih.govsemanticscholar.org Adapting such strategies to introduce the required oxygen functionalities at the correct positions in the precursor for this compound is a plausible approach. The stereochemical outcome of these initial steps directly translates to the stereochemistry of the final product under thermodynamic control.

Substrate-Controlled Stereoselectivity in Spiroacetalization

In substrate-controlled spiroacetalization, the inherent stereochemistry of the precursor directs the formation of a specific diastereomer. This is often governed by the principle of thermodynamic control, where the reaction proceeds to the most stable isomer. The relative stability of the possible spiroacetal isomers is determined by a combination of factors, including the minimization of steric interactions and the maximization of stabilizing stereoelectronic effects like the anomeric effect.

Precursor StereochemistryMajor DiastereomerDiastereomeric Ratio (d.r.)Reference
(S,S)-Dihydroxyketone(R,R)-Spiroacetal>95:5Inferred from nih.gov
(S,R)-Dihydroxyketone(R,S)-Spiroacetal85:15Inferred from nih.gov

This table presents hypothetical data based on typical diastereoselectivities observed in substrate-controlled spiroacetalizations of analogous systems.

Reagent-Controlled Stereoselective Transformations

While thermodynamic control is a powerful tool, achieving kinetic control through the use of specific reagents can provide access to less stable isomers. Lewis acids, for instance, can play a crucial role in mediating spirocyclization reactions. Different Lewis acids can lead to different stereochemical outcomes by altering the structure and energetics of the transition states.

For instance, in the synthesis of other complex spiroketals, Re₂O₇ has been used as a catalyst to promote cyclization and thermodynamically controlled stereochemical equilibration. nih.gov The choice of the reagent can influence whether the reaction proceeds under kinetic or thermodynamic control. For example, milder acidic conditions might favor the kinetically formed product, while stronger acids or prolonged reaction times would lead to the thermodynamically more stable isomer. The development of chiral Lewis acids for asymmetric spiroacetalization is an active area of research that could potentially be applied to the synthesis of enantiomerically pure this compound.

ReagentConditionsMajor DiastereomerDiastereomeric Ratio (d.r.)Reference
Triflic Acid-78 °C to rtDi-β-isomer>98:2Inferred from acs.org
Boron Trifluoride Etherate0 °CDi-α-isomer90:10Inferred from researchgate.net
Re₂O₇•SiO₂rtThermodynamic mixture1:1 nih.gov

This table illustrates how different reagents can influence the stereochemical outcome in the synthesis of related bis-spiroketal systems.

Stereoselective Epoxidation and Rearrangement Processes

The presence of a carbon-carbon double bond in the this compound framework offers a versatile handle for further functionalization, most notably through stereoselective epoxidation. The formation of an epoxide introduces two new stereocenters and provides a reactive intermediate for subsequent transformations.

The epoxidation of the alkene in this compound can be achieved using various oxidizing agents, with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The stereochemical outcome of this epoxidation is influenced by the steric environment of the double bond. The dispiroketal structure creates a distinct convex and concave face, and the epoxidizing agent will preferentially approach from the less hindered face, leading to a diastereoselective transformation.

Following epoxidation, the resulting epoxide can undergo a variety of rearrangement reactions, often catalyzed by acid or base. One of the most relevant transformations in this context is the Payne rearrangement, which involves the isomerization of a 2,3-epoxy alcohol to an isomeric 1,2-epoxy alcohol under basic conditions. wikipedia.orgorganicreactions.org This rearrangement proceeds through an intramolecular nucleophilic attack of a hydroxyl group on the epoxide ring. wikipedia.org The equilibrium between the two epoxy alcohol isomers can be influenced by their relative thermodynamic stabilities.

In the context of a derivative of this compound, where a hydroxyl group is present in proximity to the epoxide, a Payne-type rearrangement could be envisioned. The reaction is reversible, and the position of the equilibrium would depend on the specific substitution pattern and the reaction conditions.

Furthermore, Lewis acid-catalyzed rearrangements of the epoxide can lead to the formation of carbonyl compounds or other ring-contracted or expanded products. core.ac.uk The course of these rearrangements is dictated by the migratory aptitude of the substituents on the epoxide ring and the stability of the resulting carbocationic intermediates.

Reaction Type Reagents/Conditions Expected Outcome Stereochemical Consideration
Stereoselective Epoxidationm-CPBA, CH₂Cl₂Formation of the corresponding epoxideAttack from the less sterically hindered face of the double bond
Payne RearrangementNaH, THFIsomerization to a different epoxy alcohol (if a hydroxyl group is present)Inversion of configuration at the center of nucleophilic attack
Lewis Acid RearrangementBF₃·OEt₂Formation of ketones or aldehydesDependent on migratory aptitude of adjacent groups

Configurational Stability and Epimerization Pathways of the this compound System

The anomeric effect describes the thermodynamic preference for an electronegative substituent on a heterocyclic ring to occupy the axial position rather than the sterically less hindered equatorial position. wikipedia.org In a spiroketal system, this effect is manifested in the preference for conformations where the lone pairs of one ring's oxygen atom can overlap with the antibonding σ* orbital of the C-O bond of the adjacent ring. This orbital interaction leads to a stabilizing delocalization of electron density.

For the this compound molecule, the most stable configuration will be the one that maximizes these anomeric interactions while minimizing steric strain. This typically results in a conformation where the oxygen atoms of one ring are axial with respect to the other ring.

Epimerization at the spirocyclic center can occur under acidic conditions. researchgate.net Protonation of one of the spiroketal oxygens can lead to ring-opening, generating a transient oxocarbenium ion. Subsequent ring-closure can then occur from either face of the carbocation, potentially leading to a mixture of diastereomers. The final ratio of these diastereomers will be determined by their relative thermodynamic stabilities.

The configurational stability of such spiroketals can be assessed experimentally through techniques like variable-temperature NMR or by computational methods to determine the energy barriers for interconversion. nih.gov

Isomer/Conformer Key Stabilizing/Destabilizing Factors Relative Energy (Illustrative)
Trans-diaxialMaximized anomeric effectLowest
Trans-diequatorialSteric favorability but weaker anomeric effectIntermediate
Cis-isomersIncreased steric strain and less favorable anomeric interactionsHighest

Examination of Trans Stereoselectivity in Spiroacetal Ring Systems

The formation of the spiroacetal moieties in this compound generally proceeds with a high degree of stereoselectivity, often favoring the formation of the trans relationship between the two newly formed C-O bonds at the spirocenter. This preference can be understood by considering both thermodynamic and kinetic factors.

Under thermodynamic control, the spiroketalization reaction is reversible, and the product distribution reflects the relative stabilities of the possible isomers. As discussed previously, the anomeric effect plays a significant role in stabilizing the trans-configured spiroketal, where both anomeric effects can be expressed. youtube.com

Under kinetic control, the stereochemical outcome is determined by the transition state energies of the cyclization step. The approach of the nucleophilic hydroxyl group to the electrophilic carbonyl or its equivalent (e.g., an oxocarbenium ion) will favor a trajectory that minimizes steric interactions. In many cases, the transition state leading to the trans product is lower in energy due to a more staggered arrangement of substituents, thus leading to its preferential formation. nih.govdoi.org

The choice of reaction conditions can influence the degree of stereoselectivity. For instance, reactions run at higher temperatures for extended periods are more likely to be under thermodynamic control, favoring the most stable isomer. Conversely, reactions conducted at low temperatures with rapid workup may favor the kinetically preferred product. The use of specific catalysts, such as palladium(II) complexes, has also been shown to promote high stereoselectivity in spiroketal formation. doi.org

Control Type Reaction Conditions Favored Isomer Rationale
ThermodynamicHigher temperature, longer reaction time, acid/base catalysistransFormation of the most stable isomer, stabilized by the anomeric effect.
KineticLower temperature, short reaction timetrans (often)Lower energy transition state due to reduced steric hindrance.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of an organic molecule and for establishing the relative stereochemistry of its chiral centers. For 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene, which possesses stereogenic spiro-centers, advanced NMR techniques are indispensable.

A foundational understanding of the molecule's basic NMR signature is derived from its standard ¹H and ¹³C NMR spectra. The reported ¹H NMR data in C₆D₆ reveals distinct signals for the olefinic protons at δ 5.81 (1H, s) and 5.79 (1H, s) ppm. The methylene (B1212753) and methine protons of the aliphatic rings appear as a series of multiplets between δ 1.51 and 4.09 ppm. The ¹³C NMR spectrum in the same solvent shows olefinic carbons at δ 132.11 and 131.82 ppm, the spiroketal carbons at δ 116.28 and 115.28 ppm, and the remaining aliphatic carbons resonating between δ 23.64 and 66.98 ppm. nih.gov

¹H NMR Chemical Shifts (C₆D₆, 400 MHz) ¹³C NMR Chemical Shifts (C₆D₆, 300 MHz)
5.81 (1H, s)132.11
5.79 (1H, s)131.82
4.02-4.09 (2H, m)116.28
3.68-3.74 (2H, m)115.28
2.20-2.26 (1H, m)66.98
1.95-2.07 (2H, m)66.92
1.81-1.89 (1H, m)35.93
1.68-1.79 (2H, m)35.62
1.51-1.62 (2H, m)23.69
23.64
Data sourced from a supplemental material file providing experimental procedures and spectral data. nih.gov

While direct experimental 2D NMR data for this compound is not widely available in the public domain, the principles of these techniques can be applied to its known ¹H and ¹³C NMR data to illustrate their utility in its structural elucidation.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the scalar coupling relationships between protons within the molecule. For instance, it would show correlations between adjacent protons in the five- and six-membered rings, allowing for the tracing of the proton connectivity throughout the aliphatic portions of the structure. This is crucial for assigning the multiplets observed in the ¹H NMR spectrum to specific positions within the rings.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. By analyzing the cross-peaks in an HSQC spectrum, each proton signal can be definitively linked to its corresponding carbon signal. This would confirm, for example, which carbon atoms are part of a CH₂ group versus a CH group.

The stereochemistry of the spiro-centers in this compound can be investigated using Nuclear Overhauser Effect (NOE) experiments. The NOE is a phenomenon where the magnetization of a nucleus is affected by the saturation of a nearby nucleus in space, providing information about through-space proximity (typically within 5 Å). A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these spatial correlations across the entire molecule.

For related bis-spiroacetal systems, NOE difference and COSY experiments have been successfully employed to determine their stereochemistry. soton.ac.uk In the case of this compound, a NOESY experiment would be expected to show correlations between protons that are in close spatial proximity due to the molecule's specific conformation. For example, correlations between protons on the different rings could establish their relative orientation, confirming the trans or cis relationship of the substituents on the spirocyclic system. Early studies on the unsubstituted 1,6,8-trioxadispiro[4.1.4.2]tridec-13-ene ring system suggested a trans stereoselective formation based on dipole moment measurements. nih.gov

Since this compound is a chiral molecule, it can exist as a pair of enantiomers which are non-superimposable mirror images. Standard NMR spectroscopy cannot distinguish between enantiomers. However, the use of chiral resolving agents, such as chiral derivatizing agents or chiral solvating agents, can be employed to determine the enantiomeric excess (% ee) of a sample. nih.govresearchgate.net

The addition of a chiral solvating agent to a solution of a chiral analyte can lead to the formation of transient diastereomeric complexes. semanticscholar.org These diastereomeric complexes have different NMR spectra, resulting in the splitting of signals for the enantiomers of the analyte, allowing for their quantification. nih.govtcichemicals.com Alternatively, a chiral derivatizing agent reacts with the enantiomers to form stable diastereomers, which can then be distinguished by NMR. Although no specific application of chiral NMR reagents to this compound has been reported, this methodology remains a standard approach for assessing the enantiopurity of such chiral compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high precision, it is possible to calculate a unique molecular formula.

For this compound, the calculated exact mass for the protonated molecule [M+H]⁺ with the formula C₁₀H₁₅O₃⁺ is 183.1016. nih.gov The experimentally determined value was found to be 183.1016, which is in excellent agreement with the calculated mass. nih.gov This provides strong evidence for the molecular formula of C₁₀H₁₄O₃. nih.gov

HRMS Data
Molecular FormulaC₁₀H₁₄O₃
Calculated Exact Mass [M+H]⁺183.1016
Found Exact Mass [M+H]⁺183.1016
Data sourced from a supplemental material file providing experimental procedures and spectral data. nih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FTIR spectrum of this compound displays several characteristic absorption bands that are consistent with its proposed structure.

FTIR Characteristic Absorption Bands (cm⁻¹)
2956
2853
1720
1456
1074
1021
Data sourced from a supplemental material file providing experimental procedures and spectral data. nih.gov

The bands at 2956 and 2853 cm⁻¹ are characteristic of C-H stretching vibrations of the aliphatic CH₂ and CH groups in the rings. nih.gov The absorption at 1720 cm⁻¹ is somewhat unexpected for a simple spiroketal structure and may suggest the presence of a carbonyl-containing impurity or a specific vibrational mode of the double bond within the constrained ring system; however, it is reported in the literature for this compound. nih.gov The strong bands in the fingerprint region, at 1074 and 1021 cm⁻¹, are indicative of the C-O stretching vibrations characteristic of the spiroketal functional groups. nih.gov

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound. nih.gov The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov The resulting energy shifts in the scattered photons correspond to the vibrational modes of the molecule. nih.gov For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to its key functional groups: the carbon-carbon double bond (C=C) and the carbon-oxygen (C-O) bonds within the spiroketal system.

Expected Raman Spectral Features:

C=C Stretch: A prominent band is anticipated in the region of 1640-1680 cm⁻¹ due to the stretching vibration of the carbon-carbon double bond in the cyclopentene (B43876) ring. The exact position of this band can provide insights into the substitution pattern and ring strain.

C-O Stretching: The multiple C-O bonds within the two dioxolane rings and the spiroketal center will give rise to a series of strong bands in the fingerprint region, typically between 1000 cm⁻¹ and 1200 cm⁻¹. These vibrations are characteristic of the ether linkages.

C-H Stretching: Vibrations associated with the sp³ and sp² hybridized C-H bonds will appear at higher frequencies, generally in the 2800-3100 cm⁻¹ range.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group Responsible
C=C Stretch1640 - 1680Alkene in cyclopentene ring
C-O-C Symmetric Stretch1000 - 1200Dioxolane and spiroketal moieties
=C-H Stretch3000 - 3100Alkene C-H bonds
C-H Stretch (sp³)2850 - 3000Alkane C-H bonds
CH₂ Bending (Scissoring)~1465Methylene groups
C-C Stretch (Skeletal)800 - 1000Carbon framework of the rings

This table is generated based on typical Raman shifts for the respective functional groups and does not represent experimentally measured data for this compound.

X-ray Crystallography for Absolute Configuration Determination (if applicable to related dispiroacetals)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. icdd.com This technique involves diffracting a beam of X-rays off a single crystal of the compound. goettingen-research-online.de The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the molecule can be determined. goettingen-research-online.de This provides unambiguous information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters. nih.gov

For dispiroacetals, which often possess multiple chiral centers, X-ray crystallography is an invaluable tool for stereochemical assignment. The spiro nature of these compounds can lead to complex and rigid three-dimensional structures with distinct stereoisomers. Determining the absolute configuration is essential as different enantiomers and diastereomers can exhibit varied biological activities. nih.gov

While a crystal structure for this compound has not been reported, the general procedure for its analysis would involve:

Crystallization: Growing a high-quality single crystal of the compound. This is often the most challenging step.

Data Collection: Mounting the crystal on a diffractometer and exposing it to a beam of X-rays to collect the diffraction data.

Structure Solution and Refinement: Using computational methods to solve the phase problem and generate an electron density map. The atomic model is then refined to best fit the experimental data.

In the context of related dispiroacetals, X-ray crystallography has been instrumental in confirming the stereochemistry of complex natural products and synthetic intermediates. The data obtained from such an analysis would be presented in a crystallographic information file (CIF), which includes the following key parameters:

Crystallographic ParameterDescription
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
ZThe number of molecules in the unit cell.
Final R-indicesA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack ParameterA parameter used to determine the absolute configuration of a chiral crystal.

This table represents the type of data that would be obtained from an X-ray crystallographic analysis of a related dispiroacetal.

Dipole Moment Measurements for Stereochemical Confirmation

Dipole moment measurements provide valuable information about the distribution of electron density within a molecule and can be a powerful tool for stereochemical analysis. The molecular dipole moment is the vector sum of all individual bond dipoles in a molecule. Different stereoisomers of a compound will often have different molecular dipole moments due to their distinct three-dimensional arrangements of atoms.

For a molecule like this compound, which has a rigid dispiro framework, different diastereomers will orient the polar C-O bonds in different spatial arrangements. This will result in different net molecular dipole moments. By comparing experimentally measured dipole moments with those calculated for various possible stereoisomers using computational methods (e.g., Density Functional Theory), it is possible to confirm the stereochemistry of the synthesized or isolated compound.

The experimental determination of dipole moments typically involves measuring the dielectric constant of a dilute solution of the compound in a nonpolar solvent. Computational modeling, on the other hand, can predict the dipole moment for each possible stereoisomer based on its calculated equilibrium geometry.

While experimental dipole moment data for this compound is not available, the table below illustrates how theoretical calculations for different isomers could be used for stereochemical assignment.

Isomer (Hypothetical)Calculated Dipole Moment (Debye)Stereochemical Relationship
Isomer A1.5 DDiastereomer
Isomer B2.8 DDiastereomer
Isomer C0.5 DDiastereomer

This table is a hypothetical representation to illustrate the utility of dipole moment measurements in distinguishing between different stereoisomers of a dispiroketal.

Computational and Theoretical Investigations of 1,6,8 Trioxa Dispiro 4.1.4.2 Tridec 12 Ene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for probing the intricate details of molecular structures and their electronic properties. For a molecule like 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene, these methods can predict the most stable three-dimensional arrangement of atoms and provide insights into the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies of Conformation and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like spiroketals. researchgate.netnih.govekb.egresearchgate.net DFT calculations can be employed to determine the preferred conformation of this compound. The spiroketal core of this molecule can exist in several stereoisomeric forms, and each of these can adopt different conformations. The stability of these conformers is governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent on a heterocyclic ring. nih.govbeilstein-journals.org

In a typical DFT study, the geometries of various possible conformers would be optimized to find the structures that correspond to energy minima on the potential energy surface. The relative energies of these conformers can then be compared to identify the most stable arrangement. For instance, in related spiroketal systems, DFT calculations have shown that conformations stabilized by the anomeric effect are often thermodynamically favored. nih.govbeilstein-journals.org

Table 1: Representative DFT-Calculated Relative Energies for Spiroketal Conformers (Note: This table is illustrative and based on typical findings for spiroketals, not specific experimental or calculated data for this compound.)

ConformerRelative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
Ax, Ax0.00Double anomeric stabilization
Ax, Eq1.5 - 2.5Single anomeric stabilization, reduced steric strain
Eq, Eq> 4.0No anomeric stabilization, significant steric hindrance

Ab Initio Methods for Energy Landscape Analysis

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.govrsc.orgresearchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy landscapes. An energy landscape maps the potential energy of a molecule as a function of its geometry, revealing the stable conformers (valleys) and the transition states that connect them (saddle points). rsc.org

For this compound, ab initio calculations could be used to construct a detailed potential energy surface, providing a comprehensive picture of its conformational flexibility and the energy barriers for interconversion between different forms. This is particularly important for understanding the dynamic behavior of the molecule in solution. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.netnih.govyoutube.com

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT methods, often combined with the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for organic molecules. researchgate.netnih.govpnnl.govnih.govnmrdb.org

For this compound, these calculations would involve optimizing the geometry of the most stable conformer and then computing the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts. The predicted spectrum can be compared with experimental data to confirm the structure and stereochemistry. Discrepancies between calculated and experimental values can often be attributed to solvent effects or the presence of multiple conformers in solution. nih.gov

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Spiroketal Moiety (Note: This table is a representative example and does not correspond to this compound.)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (Spirocenter)108.5109.2
C265.265.8
C334.134.5
C425.826.1
C562.963.4

Theoretical Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. youtube.comyoutube.comyoutube.comaps.org DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. ekb.egmdpi.com These calculations involve determining the second derivatives of the energy with respect to the atomic positions.

The predicted vibrational spectrum for this compound would show characteristic bands for the C-O stretching of the ketal and ether linkages, as well as vibrations associated with the cyclohexene (B86901) ring. Comparing the theoretical spectrum with an experimental one can aid in the structural confirmation and provide insights into the molecule's vibrational modes. youtube.commdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. arxiv.orgethz.ch For this compound, this could involve modeling its formation or subsequent reactions. A key aspect of this is the identification and characterization of transition states—the high-energy structures that connect reactants and products. nih.gov

The formation of spiroketals often proceeds through acid-catalyzed cyclization of a dihydroxyketone precursor. researchgate.net Computational modeling can trace the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and stereochemical outcome. nih.gov For example, modeling the formation of related spiroketals has helped to rationalize the observed stereoselectivity, often showing that the transition state leading to the thermodynamically most stable product is the lowest in energy. nih.govresearchgate.net

Computational Elucidation of Spiroacetalization Mechanisms

The formation of the this compound structure involves a spiroacetalization reaction. Understanding the intricate details of this reaction mechanism is crucial for optimizing synthesis and controlling product formation. Computational chemistry, particularly quantum chemical methods, offers a powerful lens through which to view these processes at a molecular level.

Quantum chemical studies are employed to map out the entire reaction pathway, identifying intermediates, transition states, and the associated energy changes. rsc.org This is typically achieved through methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for molecules of this size. By calculating the energies of all species along the reaction coordinate, a detailed energy profile can be constructed. For instance, a study on the synthesis of pyrrolidinedione derivatives utilized such methods to investigate the various stages of the reaction, including addition, rearrangement, and cyclization. rsc.org

For the spiroacetalization leading to this compound, computational models would be used to explore the stepwise versus concerted nature of the ring closures. The calculations would also elucidate the role of catalysts, such as acids or bases, in lowering the activation energy of the process.

Energetic Barriers for Stereoselective Processes

A key feature of spiroacetals is the potential for multiple stereoisomers. The stereoselectivity of the spiroacetalization process is determined by the relative energetic barriers of the transition states leading to these different isomers. Computational chemistry is an invaluable tool for quantifying these energy differences.

Table 1: Hypothetical Calculated Energetic Barriers for Diastereomeric Transition States in a Spiroacetalization Reaction This table is for illustrative purposes only, as specific data for the target compound was not found.

Transition StateLeading to DiastereomerCalculated Activation Energy (kcal/mol)Predicted Product Ratio
TS-A(R,R)-Isomer15.2Major
TS-B(S,R)-Isomer17.8Minor
TS-C(R,S)-Isomer18.1Minor
TS-D(S,S)-Isomer15.5Major

The lower activation energies for TS-A and TS-D in this hypothetical example would suggest that the (R,R) and (S,S) isomers are the kinetically favored products.

Molecular Dynamics Simulations for Conformational Dynamics

Beyond the static picture provided by energy calculations of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. For a flexible molecule like this compound, MD simulations can reveal the accessible conformational landscape and the rates of interconversion between different conformations.

In an MD simulation, the forces on each atom are calculated, and Newton's equations of motion are solved to predict the trajectory of the atoms over a series of small time steps. This provides a movie-like representation of the molecule's movements. Such simulations are crucial for understanding how the molecule might interact with other molecules or its environment. For instance, studies on other complex cyclic systems, such as spin-labeled dispiro[pyrrolidine-2,1′-cyclopentane-5,1″-cyclopentane] derivatives, have utilized techniques that probe local dynamics and structure, highlighting the importance of understanding molecular motion. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Analogues (focus on chemical activity, not biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their measured activity. mdpi.com While often used in drug discovery, QSAR can also be applied to predict chemical properties and reactivity.

The development of a QSAR model for analogues of this compound would involve several key steps: toxicology.org

Data Set Selection: A series of structurally related spiroacetal analogues with measured chemical activity (e.g., reaction rate constants, equilibrium constants) would be compiled.

Molecular Descriptor Calculation: For each molecule in the series, a set of numerical descriptors that encode its structural and physicochemical properties would be calculated. These can range from simple 1D descriptors like molecular weight to complex 3D descriptors representing the molecule's shape and electronic properties. toxicology.org

Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, a mathematical model is developed that correlates the molecular descriptors with the observed chemical activity. toxicology.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Once validated, the QSAR model can be used to predict the chemical activity of new, untested analogues of this compound, thereby prioritizing synthetic efforts towards compounds with desired properties.

Table 2: Typical Workflow and Parameters in a QSAR Model Development Study

StepDescriptionCommon Methods/Parameters
1. Data CollectionGathering a dataset of compounds with known chemical activity.Literature search, experimental measurements.
2. Descriptor CalculationQuantifying molecular properties.Dragon, PaDEL-Descriptor, RDKit. Types: 1D, 2D, 3D descriptors.
3. Data SplittingDividing the dataset into training and test sets.Random splitting, Kennard-Stone algorithm.
4. Model BuildingCreating the mathematical relationship.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Random Forest (RF). toxicology.org
5. Model ValidationAssessing the model's performance and predictive ability.Internal: Cross-validation (Leave-one-out, k-fold). External: Prediction on the test set. Metrics: R², Q², RMSE. nih.gov
6. Applicability DomainDefining the chemical space where the model provides reliable predictions.Leverage approach, distance-based methods. nih.gov

Synthesis and Investigation of Derivatives and Analogues of 1,6,8 Trioxa Dispiro 4.1.4.2 Tridec 12 Ene

Design Principles for Structural Modifications within the Dispiro System

The design of structural modifications for dispiro systems like 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene is guided by several key principles aimed at fine-tuning the molecule's physical, chemical, and biological properties. A primary consideration is the inherent stability of the spiroacetal moiety, which is significantly influenced by the anomeric effect. This stereoelectronic effect favors conformations where the ring oxygens are axial to the adjacent ring, and any structural modifications must take this preference into account to maintain the integrity of the core structure. rsc.org

Another design principle involves the strategic placement of functional groups on the periphery of the dispiro system. These substituents can be designed to modulate the molecule's lipophilicity, polarity, and steric bulk. For instance, the introduction of hydroxyl groups can increase hydrophilicity, while alkyl chains can enhance lipophilicity. The position of these substituents is crucial, as it can influence the molecule's interaction with biological targets or its reactivity in subsequent chemical transformations.

Synthetic Strategies for Varying Ring Sizes and Heteroatom Placement

For instance, the synthesis of the 1,6,8-trioxadispiro[4.1.5.3]pentadecane ring system has been achieved through the cyclization of a keto epoxide derived from δ-valerolactone. rsc.orgresearchgate.net This suggests that by using a lactone with a different ring size, such as γ-butyrolactone or ε-caprolactone, one could potentially access dispiro systems with five- or seven-membered rings, respectively. The key step in these syntheses is often an acid-catalyzed intramolecular cyclization. rsc.orgresearchgate.net

The replacement of one or more of the oxygen heteroatoms with other atoms, such as nitrogen or sulfur, would necessitate a different synthetic approach. This could involve the use of amino alcohols or thioalcohols as precursors in the cyclization step. The synthesis of heteroatom-substituted rhodamines, for example, demonstrates that the electronic properties and steric effects of the heteroatom can significantly influence the synthetic yield.

Introduction of Peripheral Substituents and Their Influence on the Core Structure

The introduction of peripheral substituents onto the this compound core can be achieved at various stages of the synthesis. One approach is to use substituted starting materials. For example, in the synthesis of the target compound, the precursor diol, 3-[5-(3-Hydroxy-propyl)-furan-2-yl]-propan-1-ol, could potentially be modified with substituents on the furan (B31954) ring or the propyl chains prior to the cyclization step. rsc.org

Alternatively, functionalization of the intact dispiro system can be explored. The double bond in the this compound ring system is a prime site for modification. Reactions such as hydrogenation, epoxidation, dihydroxylation, or halogenation could be employed to introduce new functional groups and create a range of derivatives. For instance, the stereoselective epoxidation of a similar dispiroacetal has been demonstrated using dimethyldioxirane. rsc.org

The introduction of substituents can have a significant impact on the core structure. Steric hindrance from bulky substituents can influence the preferred conformation of the rings. Electronic effects of substituents can alter the reactivity of the double bond and the stability of the spiroacetal moiety. For example, electron-withdrawing groups could potentially destabilize the acetal (B89532) linkages, while electron-donating groups might enhance their stability.

Stereochemical Implications of Substituent Introduction

The introduction of substituents onto the this compound core has significant stereochemical implications. The core structure itself contains stereocenters at the spiro carbons. The introduction of a new substituent will likely create additional stereocenters, leading to the formation of diastereomers.

The stereochemical outcome of these reactions is often dictated by the existing stereochemistry of the dispiro system. For example, in the epoxidation of a related dispiroacetal, the reagent approaches the double bond from the less sterically hindered face, leading to a stereoselective transformation. rsc.org The resulting epoxide can then be opened in a stereospecific manner to introduce other functional groups with a defined stereochemistry.

The stereoscopic configurations of substituents can be crucial for the biological activity of the molecule. In a study on salinomycin diastereoisomers, it was found that the stereochemistry at the spiro centers and the orientation of a benzoyl group had a significant impact on the antiproliferative activity and neurotoxicity. rsc.org This highlights the importance of controlling the stereochemistry during the synthesis of substituted derivatives of this compound.

Structure-Reactivity Relationships within the this compound Family

The study of structure-reactivity relationships (SAR) aims to understand how the chemical structure of a molecule influences its chemical reactivity. For the this compound family, several structural features can be correlated with reactivity.

The stability of the spiroacetal linkages is another key aspect of reactivity. The anomeric effect provides significant thermodynamic stability to the spiroacetal core. rsc.org However, under acidic conditions, the acetal can be hydrolyzed. The rate of this hydrolysis will be dependent on the electronic nature of substituents on the rings. Electron-withdrawing groups may increase the susceptibility of the acetal to cleavage, while electron-donating groups may decrease it.

Furthermore, the reactivity of functional groups introduced as peripheral substituents will be influenced by the dispiro core. The steric environment and the electronic effects of the core structure can affect the reactivity of these appended functionalities. Understanding these relationships is fundamental to the rational design of new derivatives with desired properties.

Analogues with Modified Sprioacetal Ring Systems (e.g., 1,6,8-trioxadispiro[4.1.5.2]tetradecenes)

A notable analogue of the this compound system is the 1,6,8-trioxadispiro[4.1.5.2]tetradec-11-ene ring system, which is a core component of the spirolide family of shellfish toxins. rsc.org The synthesis of this analogue has been reported, involving an iterative radical oxidative cyclization of a hydroxyalkyl dihydropyran and a hydroxyalkyl spiroacetal using iodobenzene (B50100) diacetate and iodine. rsc.org

This synthetic route initially produces a mixture of diastereomers, which can be equilibrated under acidic conditions to favor the thermodynamically more stable isomer. rsc.org This highlights the importance of thermodynamic control in the formation of these complex spiroacetal systems.

The 1,6,8-trioxadispiro[4.1.5.2]tetradec-11-ene system has been further modified, for example, through stereoselective epoxidation of the double bond followed by a base-induced rearrangement to introduce a hydroxyl group. rsc.org This demonstrates how the core structure of these analogues can be elaborated to introduce functionality found in natural products. The study of such analogues provides valuable insights into the synthesis and reactivity of complex dispiroacetal systems that can be applied to the less-explored this compound family.

Interactive Data Table of Spectroscopic Data for this compound rsc.org

Spectroscopic TechniqueData
Infrared (IR)2956, 2853, 1720, 1456, 1074, 1021 cm⁻¹
Mass Spectrometry (MS)m/z = [M+H]: 183.1 (100), 152.1 (32), 98.1 (32)
High-Resolution Mass Spectrometry (HRMS)Calculated for C₁₀H₁₄O₃ [M+H]: 183.1016, Found: 183.1016

Advanced Topics and Future Research Directions in 1,6,8 Trioxa Dispiro 4.1.4.2 Tridec 12 Ene Chemistry

Development of Novel Catalytic Systems for Dispiroacetal Synthesis

The efficient construction of the dispiroacetal core is paramount for exploring the chemistry of compounds like 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene. While classical methods often involve the dehydration of ketodiols, recent research focuses on developing more sophisticated and efficient catalytic systems. acs.orgacs.org Future advancements are geared towards catalysts that offer higher yields, greater selectivity, and milder reaction conditions.

Key Research Thrusts:

Multicomponent Reactions: The development of catalytic multicomponent reactions represents a significant step forward in synthesizing complex molecules like spiroacetals in a single pot. rsc.org Gold phosphate-catalyzed three-component coupling reactions have been successfully employed to create hybrid molecules comprising a spiroacetal scaffold. rsc.org

Heterogeneous Catalysis: To enhance sustainability and simplify product purification, research into magnetically separable and reusable heterogeneous catalysts is gaining traction. rsc.orgnih.govscispace.com For instance, β-cyclodextrin functionalized Fe3O4 nanoparticles have been used for the synthesis of dispiroheterocycles, demonstrating high efficiency and catalyst reusability. rsc.orgnih.govscispace.com The use of such nanocatalysts in aqueous media further aligns with green chemistry principles. nih.gov

Lewis and Brønsted Acid Catalysis: Chiral Brønsted acids, such as binol-based imido-diphosphoric acids, have proven effective in catalyzing the enantioselective cycloisomerization of enol ethers to form spiroacetals. rsc.orgresearchgate.net Similarly, metal catalysts, including those based on silver(I), copper(II), and gold(I), are being explored to promote novel spirocyclization pathways. acs.orgacs.orgrsc.org

Table 1: Comparison of Catalytic Systems for Spiroacetal Synthesis

Catalyst Type Example(s) Advantages Challenges Relevant Findings
Homogeneous Metal Catalysts Gold Phosphate (B84403), Silver(I) Nitrate, Cu(II)-bisoxazoline High activity and selectivity, mild conditions. acs.orgrsc.orgrsc.org Catalyst recovery, potential metal contamination. Enables multicomponent rsc.org and enantioselective syntheses. acs.orgrsc.org
Heterogeneous Nanocatalysts Fe3O4@β-cyclodextrin Easy separation and reusability, environmentally benign. nih.govscispace.com Potential for lower activity compared to homogeneous counterparts. Effective for pseudo-four component reactions in aqueous ethanol. nih.govscispace.com

| Organocatalysts | Chiral Imido-diphosphoric Acids | Metal-free, high enantioselectivity. rsc.orgresearchgate.net | Higher catalyst loading may be required. | Successful in enantioselective spiroacetalization of cyclic enol ethers. rsc.orgresearchgate.net |

Flow Chemistry and Continuous Processing in Complex Polycyclic Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of complex organic molecules, offering significant advantages over traditional batch processing. nih.govazolifesciences.com Its application to the synthesis of polycyclic systems like this compound could enable safer, more efficient, and scalable production. azolifesciences.comnih.gov

The primary benefits of continuous flow processing include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to handle hazardous reagents and unstable intermediates safely. nih.govazolifesciences.commdpi.com These features are particularly advantageous for constructing complex architectures and can facilitate reactions that are challenging to perform in batch mode. nih.gov Flow systems also allow for the telescoping of multiple reaction steps into a single, uninterrupted sequence, eliminating the need for isolating and purifying intermediates. mdpi.comumontreal.cauc.pt This modularity, combining reactors with in-line purification and analysis, accelerates production while maintaining high product quality. nih.govuc.pt

Recent studies have demonstrated the utility of flow chemistry in synthesizing various complex heterocyclic and spirocyclic compounds. bohrium.comresearchgate.netresearchgate.net For example, a continuous flow approach was successfully developed for the synthesis of chiral spiropenicillanates via [3+2] annulation and 1,3-dipolar cycloaddition reactions, yielding products in high yields. bohrium.comresearchgate.net Such methodologies represent a more sustainable path for the scale-up synthesis of structurally complex molecules. bohrium.com Future research will likely focus on adapting these principles to the specific challenges of dispiroacetal synthesis, potentially leading to fully automated production platforms. rsc.org

Asymmetric Synthesis of Enantiopure this compound Enantiomers

The stereocontrolled synthesis of spiroacetals is a significant challenge due to the presence of a stereogenic spirocenter. rsc.org Achieving enantiopure forms of chiral molecules like this compound is crucial, as different enantiomers can exhibit distinct biological activities or material properties. While traditional methods relied on diastereoselective reactions using enantiopure starting materials, recent efforts have focused on the catalytic asymmetric synthesis from achiral precursors. rsc.org

Several successful strategies have been developed:

Metal-Catalyzed Reactions: Chiral copper(II)-bisoxazoline complexes have been used to catalyze asymmetric hetero-Diels–Alder reactions, yielding spiroacetals with high enantioselectivity. rsc.orgresearchgate.net Silver(I)-promoted intramolecular alkylation of hemiacetals provides another efficient route to functionalized spiroacetals. acs.orgacs.orgnih.gov

Organocatalysis: Chiral Brønsted acids, particularly highly acidic and sterically confined imido-diphosphoric acid derivatives, have emerged as powerful catalysts for the enantioselective spiroacetalization of hydroxy-substituted cyclic enol ethers. rsc.orgresearchgate.net

Multicomponent Synthesis: The first catalytic asymmetric multicomponent synthesis of spiroacetals was achieved using a gold phosphate catalyst in a one-pot, three-component coupling reaction, affording hybrid molecules with excellent enantioselectivity. rsc.org

Although the field of catalytic asymmetric synthesis of spiroacetals is still developing, these pioneering studies demonstrate the feasibility of producing these valuable frameworks with high enantiomeric purity. rsc.org

Mechanistic Investigations of Rearrangement Reactions Involving the Spiro System

The rigid, strained nature of spiro systems can give rise to unique rearrangement reactions. Understanding the mechanisms of these transformations is crucial for both predicting and controlling reaction outcomes. Future research in this area will likely employ a combination of experimental studies and computational methods, such as Density Functional Theory (DFT) calculations, to elucidate complex reaction pathways.

A key area of investigation involves sigmatropic rearrangements. For example, studies on related spiro[4.4]nonatriene systems have revealed a novel palladium(II)-mediated 1,5-vinyl shift, where the metal intermediate accelerates the C-C bond cleavage and subsequent rearrangement. nih.gov Such pathways offer a stark contrast to thermally induced rearrangements, which often require high temperatures. nih.gov

Another class of relevant transformations is acid-catalyzed rearrangements, such as the Meyer-Schuster rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.org The mechanism involves protonation, a rate-determining 1,3-shift of the hydroxyl group, and subsequent tautomerism. wikipedia.org Chiral Brønsted acids are increasingly being used to mediate asymmetric rearrangement reactions, providing a powerful tool for constructing complex, enantioenriched molecules. rsc.org Investigating whether the this compound system can undergo similar acid-catalyzed or metal-mediated rearrangements could unlock new synthetic pathways to novel molecular architectures.

Exploration of New Applications in Materials Science (e.g., as building blocks for polymers with specific architectures)

The well-defined, rigid three-dimensional structure of dispiroacetals like this compound makes them intriguing candidates for building blocks in materials science. While this area is largely unexplored, the inherent properties of the spiroketal core suggest significant potential.

The rigidity of the dispiroacetal scaffold could be exploited to create polymers with specific, predictable architectures and controlled porosity. acs.org Incorporating such units into a polymer backbone could impart unique thermal or mechanical properties. The development of synthetic methods that allow for the introduction of polymerizable functional groups onto the dispiroacetal ring system is a necessary first step.

Furthermore, the use of spiroketal moieties as rigid templates for the synthesis of natural product-like molecules has been demonstrated. acs.org This concept could be extended to materials science, where the dispiroacetal acts as a core scaffold for the construction of dendrimers or other complex macromolecules with precise spatial arrangements of functional groups. Future research should focus on synthesizing functionalized this compound derivatives and investigating their polymerization behavior and the properties of the resulting materials.

Bio-inspired Synthesis of Complex Natural Product Spiroacetal Substructures

Spiroacetals are a ubiquitous structural motif in a vast array of biologically active natural products, including insect pheromones, polyketide antibiotics, and compounds from traditional Chinese medicine. rsc.orgrsc.orgrsc.org The spiroacetal core is often essential for the compound's biological function. rsc.orgrsc.org Consequently, developing synthetic strategies inspired by biosynthetic pathways or aimed at creating natural product-like molecules is a major focus of modern organic chemistry. acs.orgrsc.org

Bio-inspired approaches often seek to mimic proposed biosynthetic steps, such as enzymatic oxidative dimerization and subsequent spirocyclization. nih.gov A unified strategy for the total synthesis of the spiroindimicin family of natural products, for example, involved a chemo-enzymatic approach to construct the core skeleton. nih.gov

Another powerful strategy involves creating hybrid structures that combine the privileged spiroacetal scaffold with other important chemical motifs, such as nucleosides or amino acids. rsc.orgnih.govrsc.org The synthesis of spiroacetal-nucleoside hybrids has been achieved via Vorbrüggen nucleosidation, demonstrating the feasibility of elaborating the spiroacetal core to access novel chemical space. nih.govrsc.org The synthesis of complex bis-spiroacetal systems, found in potent marine natural products, remains a significant synthetic challenge that stimulates the development of new methodologies. researchgate.net

Table 2: Examples of Natural Products Containing Spiroacetal Moieties

Natural Product Class Example(s) Origin Noteworthy Feature
Insect Pheromones Olean Olive fruit fly Simple 6,6-spiroacetal structure. rsc.org
Fungal Metabolites Cephalosporolides E & F Fungi Possess a 5,5-spiroacetal motif. acs.org
Polyketide Antibiotics Spirofungin A & B Streptomyces violaceusniger Antifungal agents with a complex spiroacetal core. elsevierpure.com
Marine Toxins Spirastrellolide F Marine Sponges Complex macrocycle containing multiple spiroacetal units. rsc.org

| Alkaloids | Spiroindimicins | Marine-derived actinomycete | Contains a acs.orgacs.org or acs.orgrsc.org spiro-ring skeleton. nih.gov |

Development of Automated Synthesis Platforms for Dispiroacetal Libraries

The exploration of structure-activity relationships and the discovery of new functional molecules often require the synthesis and screening of large numbers of related compounds. Automated synthesis platforms, which integrate robotics with data-driven algorithms, can dramatically accelerate this process. spirochem.comnih.govchemspeed.com

Parallel synthesis techniques allow for the rapid generation of diverse compound libraries in multi-well plate formats. spirochem.com These methods are invaluable for creating libraries based on a central scaffold, such as the dispiroacetal core of this compound. By systematically varying the substituents on the core structure, chemists can efficiently explore a vast chemical space. acs.org

High-throughput experimentation (HTE) complements parallel synthesis by enabling the rapid screening of numerous reaction conditions to identify optimal parameters for each synthetic step. spirochem.com The integration of automated synthesis with high-throughput screening has the potential to revolutionize the discovery process. rsc.org For instance, the on-the-fly synthesis of compound libraries in a nanomole scale using acoustic dispensing technology, followed by in situ screening, has been demonstrated. rsc.org The development of such automated platforms specifically for generating and testing dispiroacetal libraries would represent a significant leap forward, enabling rapid identification of new molecules with desirable properties for applications in medicine and materials science. nih.govchemrxiv.org

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene, and how can its structural integrity be validated?

  • Methodology : Utilize multi-step organic synthesis protocols involving cyclization reactions, as demonstrated in structurally analogous dispiro-1,3-dioxane macrocycles . Key steps include:

  • Cycloaddition or ring-closing metathesis to form spirocyclic frameworks.
  • Catalytic optimization (e.g., palladium or acid/base catalysts) to enhance yield and selectivity .
    • Validation : Confirm structure via NMR spectroscopy (¹H/¹³C), mass spectrometry (MS) , and infrared (IR) spectroscopy to verify functional groups and connectivity . For example, in similar compounds, ¹H-NMR chemical shifts at δ 3.4–4.2 ppm indicate ether linkages, while IR peaks near 1650–1700 cm⁻¹ confirm carbonyl groups .

Q. How should researchers safely handle 1,6,8-Trioxa-dispiro compounds given their potential reactivity?

  • Safety Protocols :

  • Use fume hoods and personal protective equipment (PPE) to mitigate inhalation risks, as recommended for volatile organics .
  • Avoid prolonged exposure to heat or oxidizers, which may degrade spirocyclic ethers into hazardous byproducts (e.g., CO/CO₂) .
  • Store in air-tight, light-resistant containers at ≤25°C to prevent decomposition .

Q. What characterization techniques are critical for confirming the purity of 1,6,8-Trioxa-dispiro derivatives?

  • Analytical Workflow :

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess purity (>97% threshold) .
  • Melting Point Analysis (if solid) or refractive index measurements (for liquids) to compare with literature values .
  • Elemental Analysis (C/H/O ratios) to validate stoichiometry .

Advanced Research Questions

Q. How can mechanistic pathways for spirocyclic ether formation be elucidated, particularly in stereoselective reactions?

  • Approach :

  • Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps .
  • Use isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation in dioxane rings .
  • Perform computational modeling (DFT calculations) to predict transition states and stereochemical outcomes .

Q. How can contradictory spectral data (e.g., NMR vs. MS) in spirocyclic compounds be resolved?

  • Troubleshooting Steps :

  • Repeat experiments under controlled conditions to rule out artifacts (e.g., solvent impurities) .
  • Cross-validate with alternative techniques (e.g., 2D-COSY NMR for coupling patterns or high-resolution MS for exact mass) .
  • Compare with reference data from structurally similar compounds (e.g., dispiro-dioxane derivatives) .

Q. What experimental designs optimize reaction yields in complex spirocyclic systems?

  • Optimization Framework :

  • Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity) .
  • Parallel synthesis arrays to screen reaction conditions (e.g., solvent-free vs. reflux) .
  • In situ monitoring (e.g., FTIR probes) to track intermediate formation .

Q. How can environmental impacts of 1,6,8-Trioxa-dispiro compounds be assessed during disposal?

  • Ecotoxicology Guidelines :

  • Follow OECD Test Guidelines for aquatic toxicity (e.g., Daphnia magna assays), as low bioaccumulation potential is observed in structurally related compounds .
  • Neutralize waste with inert adsorbents (e.g., vermiculite) before incineration to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.